molecular formula C18H18F3N5S B6467869 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 2640830-56-2

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B6467869
CAS No.: 2640830-56-2
M. Wt: 393.4 g/mol
InChI Key: VSVHMRQFXGNMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H18F3N5S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.12350126 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole” is a derivative of pyrimidine . Pyrimidine derivatives are known to be used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . Therefore, the primary targets of this compound could be the enzymes or proteins involved in the fungal cell wall synthesis or other vital processes of the fungal cells.

Mode of Action

These compounds typically interact with their targets by binding to the active sites of enzymes or proteins, thereby inhibiting their function and leading to the death of the fungal cells .

Biochemical Pathways

The affected biochemical pathways would likely involve the synthesis of essential components of the fungal cell. By inhibiting the enzymes or proteins involved in these pathways, the compound prevents the growth and proliferation of the fungal cells .

Pharmacokinetics

Like other pyrimidine derivatives, it is expected to have good bioavailability and be metabolized by the liver before being excreted .

Result of Action

The result of the compound’s action would be the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the fungal cells, leading to their death .

Action Environment

The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, extreme pH or temperature conditions could potentially affect the stability and efficacy of the compound. Additionally, the presence of other substances could either enhance or inhibit its action .

Properties

IUPAC Name

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5S/c1-2-13-15(21)17(23-10-22-13)25-4-3-5-26(7-6-25)18-24-16-12(20)8-11(19)9-14(16)27-18/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVHMRQFXGNMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.